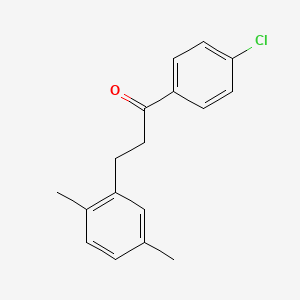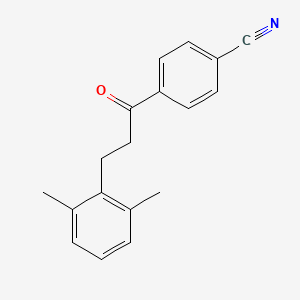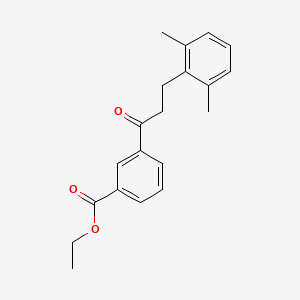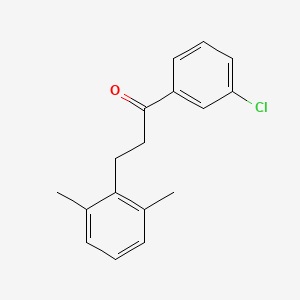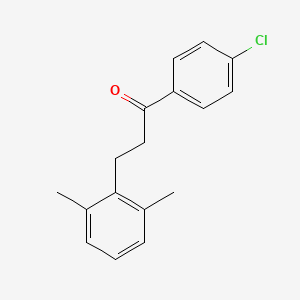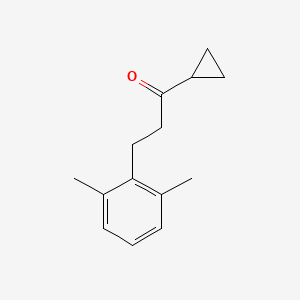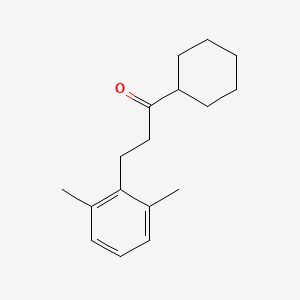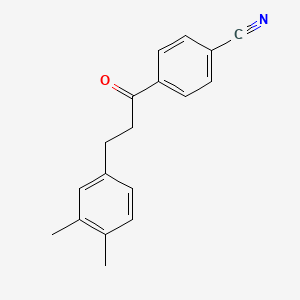
7-(4-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 7-(4-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid is not explicitly detailed in the provided papers. However, a related compound, Methyl 7-Oxoheptanoate, has been synthesized using several methods, including starting from cycloheptanone, 1-methoxycycloheptene, suberic acid, methyl 7-iodoheptanoate, and 6-bromohexanoic acid or E-caprolactone . These methods could potentially be adapted for the synthesis of 7-(4-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid by introducing the appropriate phenyl substitution at the final step.
Molecular Structure Analysis
The molecular structure of 7-(4-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid would include a heptanoic acid backbone with a ketone group at the terminal carbon. The phenyl ring would be attached to this carbon as well, with chlorine and methoxy substituents at the para and ortho positions, respectively. The presence of these substituents could influence the reactivity and physical properties of the molecule, such as its electronic distribution and steric hindrance.
Chemical Reactions Analysis
While the specific chemical reactions of 7-(4-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid are not discussed in the provided papers, the functional groups present in the molecule suggest that it could undergo various chemical reactions. The ketone group could be involved in nucleophilic addition reactions, and the acid moiety could participate in esterification or amide formation reactions. The chloro and methoxy substituents on the phenyl ring could also affect the reactivity of the ring, potentially making it a site for further substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-(4-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid can be inferred to some extent from the functional groups present. The molecule would likely have a relatively high molecular weight and exhibit polar characteristics due to the presence of the acid and ketone groups. These groups could also allow for hydrogen bonding, affecting the compound's solubility and boiling point. The chlorine and methoxy substituents would contribute to the overall hydrophobicity of the phenyl ring, potentially affecting the compound's solubility in organic solvents.
Scientific Research Applications
Synthesis and Biological Activity
- A study described the synthesis of derivatives related to 7-(4-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid, including compounds that exhibited moderate cytotoxicity against human epithelial lung carcinoma cells A549. This indicates potential applications in cancer research and drug development (Nurieva et al., 2015).
Synthesis Methods and Intermediates
- Methyl 7-Oxoheptanoate, closely related to 7-(4-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid, has been used for synthesizing key intermediates in the preparation of prostaglandins. Several synthesis methods for this compound have been explored, demonstrating its significance in pharmaceutical synthesis (Ballini & Petrini, 1984).
Antimicrobial Activity
- Research on 7 alpha-methoxy-7 beta-amido-3-chloro-3-cephem-4-carboxylic acids, which are structurally related, showed that these compounds displayed diminished antimicrobial activity compared to their non-methoxy analogues. This highlights the importance of structural modifications in determining biological activity (Pfeil-Doyle & Kukolja, 1988).
Chemical Synthesis and Derivatives
- Studies have also focused on the synthesis of various derivatives of compounds structurally similar to 7-(4-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid, indicating a broad interest in the chemical properties and potential applications of these compounds in different scientific fields (Wang & Imafuku, 2004).
Pharmaceutical Applications
- Research into derivatives like 4-(P Methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid demonstrates the potential for developing pharmaceutical intermediates, which could have applications in drug synthesis and development (Ma, 2000).
Safety and Hazards
properties
IUPAC Name |
7-(4-chloro-2-methoxyphenyl)-7-oxoheptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO4/c1-19-13-9-10(15)7-8-11(13)12(16)5-3-2-4-6-14(17)18/h7-9H,2-6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKJHSSYHABYGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





